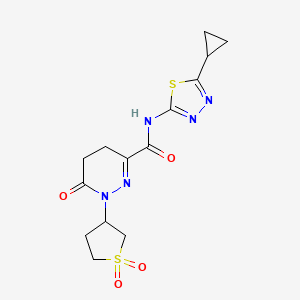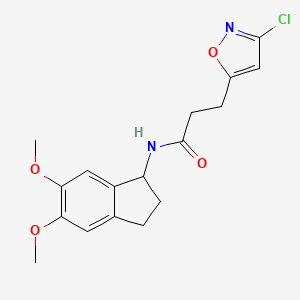![molecular formula C21H23N5O3 B11024034 N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11024034.png)
N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with a pyrazine carboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole intermediate. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.
Amination Reaction: The carbazole intermediate is then subjected to an amination reaction with 3-bromopropionyl chloride to introduce the 3-oxopropyl group.
Coupling with Pyrazine Carboxamide: Finally, the resulting intermediate is coupled with pyrazine-2-carboxamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbazole and pyrazine derivatives, depending on the substituents introduced.
Scientific Research Applications
N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its carbazole moiety, which is known for neuroprotective properties.
Biological Research: The compound is used in studies investigating cell signaling pathways and receptor interactions.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The carbazole moiety can interact with serotonin receptors, while the pyrazine carboxamide group may inhibit certain enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole: Shares the carbazole core but lacks the pyrazine carboxamide group.
Pyrazine-2-carboxamide: Contains the pyrazine carboxamide group but lacks the carbazole moiety.
Uniqueness
N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both the carbazole and pyrazine carboxamide groups allows for a broader range of interactions with biological targets compared to its individual components.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-29-13-5-6-16-15(11-13)14-3-2-4-17(20(14)26-16)25-19(27)7-8-24-21(28)18-12-22-9-10-23-18/h5-6,9-12,17,26H,2-4,7-8H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
GDTYQHQMVDQIST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11023952.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11023963.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023964.png)
![ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate](/img/structure/B11023974.png)
![N-[4-(heptylsulfamoyl)phenyl]acetamide](/img/structure/B11023986.png)


![(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024001.png)
![(1Z)-8-bromo-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024003.png)

![N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11024018.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11024031.png)

